Biocatalytic characterization of a naturally immobilized lipase found in Araujia sericifera Brot. (Apocynaceae) latex
Catalysis Science & Technology Pub Date: 2014-02-11 DOI: 10.1039/C3CY00782K
Abstract
Lipase activity found in the insoluble fraction of Araujia sericifera Brot. (Apocynaceae) (ASL) latex, a native South American milkweed, was characterized by use of different test reactions and under different reaction conditions. In this context, hydrolytic lipase activity towards both natural and synthetic substrates and towards fatty acid esterifications was assayed at different temperatures, pH values, and biocatalyst loads. In the case of natural substrates (cottonseed oil), highest lipase activity was found at pH 8.5 and 60 °C. In the hydrolysis of synthetic substrates (p-nitrophenyl esters) the lipase showed preference for the lowest molecular-weight p-nitrophenyl ester assayed (butyrate). Results of the direct esterification of fatty acids of different chain length in organic media showed that esterification levels of up to 45% could be obtained in one hour of reaction. Activity results were compared with the activity shown by the commercial immobilized lipase Novozym 435 under defined reaction conditions. The high activity exhibited by ASL in the hydrolysis of natural substrates and particularly in the direct esterification of different fatty acids in organic medium, together with its high storage stability, suggests that this plant lipase is a promising biocatalyst for various biotechnological applications.
Recommended Literature
- [1] An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticles
- [2] An Appraisal of pH triggered Bacitracin drug release, through composite hydrogel systems
- [3] An interplay between electronic and structural effects on the photoluminescence decay mechanisms in LaPO4·nH2O:Tb3+ and LaPO4:Tb3+ single-crystal nanorods†
- [4] An integrated digital microfluidic chip for multiplexed proteomic sample preparation and analysis by MALDI-MS†
- [5] An atom-economical protocol for direct conversion of Baylis–Hillman alcohols to β-chloro aldehydes in water†
- [6] An insight into the hybridization mechanism of hairpin DNA physically immobilized on chemically modified graphenes
- [7] Aggregation behaviour of biocompatible choline carboxylate ionic liquids and their interactions with biomolecules through experimental and theoretical investigations†
- [8] An investigation of new infrared nonlinear optical material: BaCdSnSe4, and three new related centrosymmetric compounds: Ba2SnSe4, Mg2GeSe4, and Ba2Ge2S6†
- [9] An intramolecular tryptophan-condensation approach for peptide stapling†
- [10] An investigation on the interaction modes of a single-strand DNA aptamer and RBP4 protein: a molecular dynamic simulations approach†
Journal Name:Catalysis Science & Technology
research_products
-
CAS no.: 89640-58-4